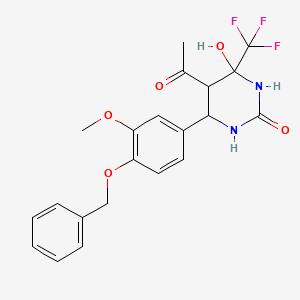

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Condensation Reaction: : Initially, a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl acetoacetate forms an intermediate chalcone.

Cyclization: : This intermediate undergoes cyclization in the presence of guanidine hydrochloride and sodium ethoxide, leading to the formation of the pyrimidine ring.

Substitution: : Lastly, introduction of the trifluoromethyl group through electrophilic fluorination using reagents like Selectfluor finishes the synthesis.

Industrial Production Methods

Scaling up the production of 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves optimising the above synthesis steps, focusing on yield and purity, while ensuring cost-effectiveness and compliance with industrial safety standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can be oxidized to form quinones and other oxidation products using agents like potassium permanganate.

Reduction: : Catalytic hydrogenation can reduce the acetyl and benzyloxy groups, often in the presence of Pd/C catalyst.

Substitution: : Halogenation, nitration, or sulfonation can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, chromium trioxide.

Reduction Reagents: : Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: : Bromine for halogenation, sulfuric acid for nitration, chlorosulfonic acid for sulfonation.

Major Products Formed

Oxidation: : Phenolic compounds, quinones.

Reduction: : Dealkylated derivatives.

Substitution: : Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a building block in synthesizing more complex molecules.

Investigated for its reactivity and mechanism in various organic reactions.

Biology and Medicine

Potential inhibitor for enzymes involved in disease pathways.

Studied for its anti-inflammatory and anticancer properties.

Application in designing new drugs due to its unique trifluoromethyl group which often enhances biological activity.

Industry

Utilized in material science for developing new polymers and resins.

Potential use in agrochemicals for pest control and crop protection.

Mecanismo De Acción

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects primarily through the inhibition of specific enzymes. Its trifluoromethyl group enhances its ability to bind to active sites of enzymes, disrupting normal function. The compound can also interact with DNA and proteins, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-acetyl-6-(4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: : Similar structure but lacks the benzyloxy group, affecting its overall reactivity and biological activity.

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-methylpyrimidin-2(1H)-one: : Similar but without the trifluoromethyl group, leading to different pharmacokinetics and potency.

Uniqueness

What sets 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one apart is the trifluoromethyl group. This feature enhances the lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for drug development and scientific research.

Actividad Biológica

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20F3N2O5, and it has a molecular weight of 472.85 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents that may influence its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits tyrosinase | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Decreases inflammation markers |

Case Studies and Research Findings

- Tyrosinase Inhibition Study :

- Antioxidant Activity Assessment :

- Anti-inflammatory Evaluation :

Propiedades

IUPAC Name |

5-acetyl-4-hydroxy-6-(3-methoxy-4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c1-12(27)17-18(25-19(28)26-20(17,29)21(22,23)24)14-8-9-15(16(10-14)30-2)31-11-13-6-4-3-5-7-13/h3-10,17-18,29H,11H2,1-2H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGMWIKGKRCHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.